

# Prenylamine: A Retrospective Technical Analysis of its Use in Angina Pectoris

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Prenylamine**, a diphenylalkylamine derivative, was introduced in the 1960s as a therapeutic agent for the management of angina pectoris.[1] Marketed under trade names such as Segontin and Synadrin, it was utilized for over two decades as an antianginal drug.[2][3] However, its clinical use was terminated in 1988 due to severe cardiotoxic side effects, specifically the prolongation of the QT interval and an increased risk of a life-threatening ventricular arrhythmia known as Torsades de Pointes.[1][3] This document provides a detailed technical overview of the historical use of **prenylamine**, its pharmacological profile, clinical efficacy, and the safety concerns that led to its withdrawal from the market.

## **Mechanism of Action**

**Prenylamine** exerts its antianginal effects through a multi-faceted mechanism of action, primarily centered on calcium channel blockade and modulation of catecholamine activity.[2][3] It is classified as a calcium channel blocker, inhibiting the influx of calcium ions into cardiac and smooth muscle cells.[2] This action leads to vasodilation, reducing the peripheral resistance against which the heart has to pump, and consequently decreasing myocardial oxygen demand.[2]

Beyond its calcium channel blocking properties, **prenylamine** also interferes with catecholamine storage and reuptake in adrenergic nerve endings, an effect similar to that of







reserpine.[3] This leads to a depletion of catecholamines, reducing sympathetic stimulation of the heart.[1] Furthermore, **prenylamine** has been shown to block voltage-gated sodium channels and inhibit the magnesium-dependent calcium transport ATPase.[3][4] Its molecular targets also include calmodulin and myosin light-chain kinase 2.[1]

The (S)-(+)-enantiomer of the racemic mixture was later found to be responsible for the proarrhythmic effects by prolonging the action potential duration, while the (R)-(-)-isomer had a negative inotropic effect and shortened the action potential duration.





Click to download full resolution via product page

**Prenylamine's Mechanism of Action** 

# **Clinical Efficacy in Angina Pectoris**



Clinical trials conducted during its time on the market demonstrated that **prenylamine** had a statistically significant effect in reducing the frequency of angina attacks and the consumption of nitroglycerin in patients with stable angina pectoris.

| Study                            | Number of Patients | Dosage        | Study Design                                                                                            | Key Findings                                                                                                                        |
|----------------------------------|--------------------|---------------|---------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------|
| Sosa and<br>McGregor,<br>1963[5] | 14                 | 270 mg/day    | One month of prenylamine preceded and followed by one month of placebo.                                 | Reduced incidence of spontaneous angina and nitroglycerin usage (p <0.05). No significant effect on treadmill exercise performance. |
| Cardoe, 1970                     | 12                 | Not specified | 18-month follow-<br>up of a previous<br>double-blind trial,<br>with a further<br>double-blind<br>study. | Maintained improvement in angina attack rate and glyceryl trinitrate consumption. Significantly more effective than placebo.        |

## **Experimental Protocols**

The study conducted by Sosa and McGregor involved a cohort of 14 patients with angina pectoris. The experimental design consisted of a one-month treatment period with 270 mg of **prenylamine** per day. This was preceded and followed by one-month periods of placebo administration. The assessment of efficacy was twofold: firstly, through twice-monthly treadmill exercise tests, and secondly, by patients maintaining daily records of their anginal attacks and nitroglycerin consumption.[5]



The two-year study by Cardoe followed twelve out-patients who had previously participated in a double-blind trial of **prenylamine** lactate. These patients continued to record their daily anginal attack rate and glyceryl trinitrate consumption over an 18-month period. To confirm the continued efficacy, a further double-blind, placebo-controlled crossover study was conducted.

#### **Adverse Effects and Withdrawal from Market**

The primary reason for the withdrawal of **prenylamine** was its association with severe cardiac arrhythmias, specifically Torsades de Pointes (TdP), a polymorphic ventricular tachycardia that can lead to ventricular fibrillation and sudden cardiac death.[1][3] This was found to be a consequence of the drug's ability to prolong the QT interval of the electrocardiogram, a result of its blockade of the hERG potassium channels.[3]

| Adverse Effect      | Study Details       | Dosage         | Incidence/Observat<br>ions                                                                                 |
|---------------------|---------------------|----------------|------------------------------------------------------------------------------------------------------------|
| QT Prolongation     | Abinader and Shahar | 120-180 mg/day | QT intervals ranged<br>from 520 to 640 ms in<br>7 patients who<br>developed ventricular<br>tachycardia.[4] |
| Torsades de Pointes | Abinader and Shahar | 120-180 mg/day | An incidence of approximately 1% (7 patients) was reported.[4]                                             |

A notable observation was the gender difference in susceptibility, with a higher incidence of **prenylamine**-induced TdP in women. In one report, five of the seven patients who developed this arrhythmia were women.[4]

The timeline to the withdrawal of **prenylamine** highlights the importance of post-marketing surveillance in identifying rare but serious adverse drug reactions that may not be detected in pre-market clinical trials.





Click to download full resolution via product page

#### **Drug Surveillance and Withdrawal Process**

#### **Pharmacokinetics and Metabolism**

**Prenylamine** is metabolized in the liver, and one of its metabolites is amphetamine.[3] This metabolic pathway is a significant consideration, particularly in the context of sports medicine, as it has led to the inclusion of **prenylamine** on the list of banned substances by the World Anti-Doping Agency.[3] The drug was marketed as a racemic mixture, and subsequent research has shown that the two enantiomers, (S)-(+)-**prenylamine** and (R)-(-)-**prenylamine**, possess different pharmacological and toxicological profiles.

#### Conclusion

The history of **prenylamine** serves as a critical case study in pharmacovigilance and the evolving understanding of drug-induced cardiac arrhythmias. While it demonstrated efficacy in the symptomatic relief of angina pectoris, its severe proarrhythmic potential, which was not fully appreciated at the time of its introduction, ultimately led to its removal from the market. The experience with **prenylamine** and other drugs that prolong the QT interval has significantly influenced the non-clinical and clinical safety testing paradigms for new chemical entities, leading to more stringent evaluation of cardiovascular safety in drug development. The investigation into its mechanisms of action also contributed to a deeper understanding of



calcium channel pharmacology, paving the way for the development of safer and more effective calcium antagonists.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A double-blind, double cross-over trial of prenylamine in angina pectoris PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A 2-year study of the efficacy and tolerability of prenylamine in the treatment of angina pectoris PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prenylamine in Angina Pectoris PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prenylamine in angina pectoris PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prenylamine in treatment of angina PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Prenylamine: A Retrospective Technical Analysis of its Use in Angina Pectoris]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679080#prenylamine-s-historical-use-in-the-treatment-of-angina-pectoris]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com